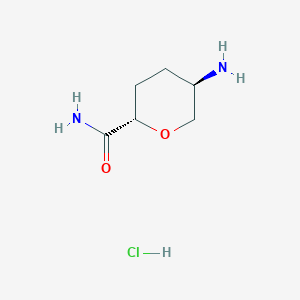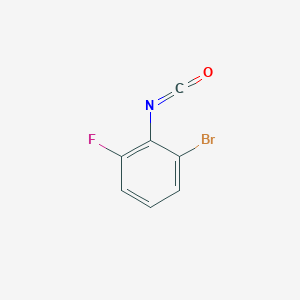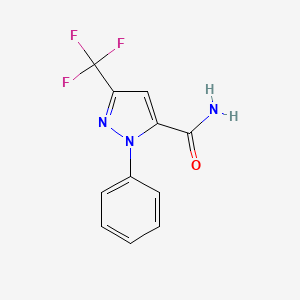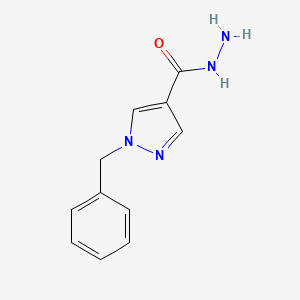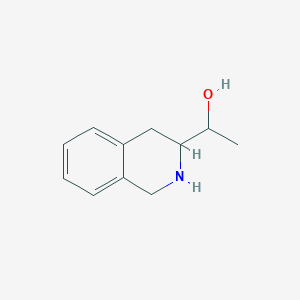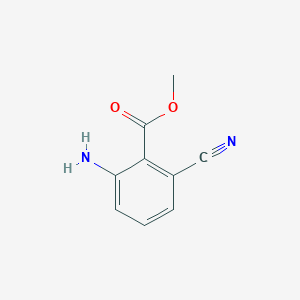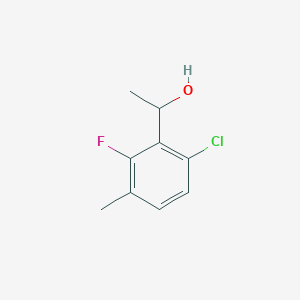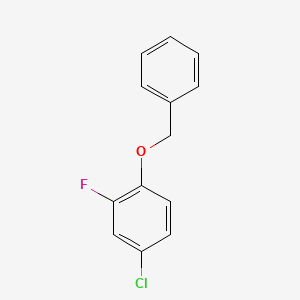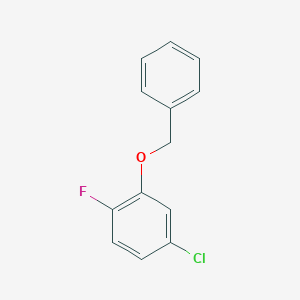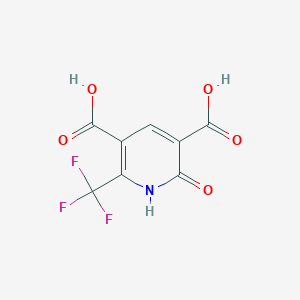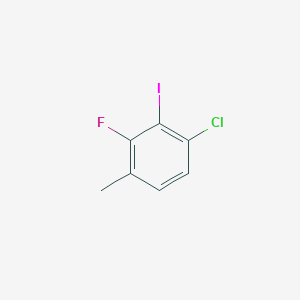
1-(苄氧基)-2,3,4-三氟苯
描述
1-(Benzyloxy)-2,3,4-trifluorobenzene is a useful research compound. Its molecular formula is C13H9F3O and its molecular weight is 238.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Benzyloxy)-2,3,4-trifluorobenzene is 238.06054939 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Benzyloxy)-2,3,4-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2,3,4-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机金属官能化
1,2,3-三氟苯,一种相关化合物,已使用新型有机金属配方在各个位置进行了官能化。这包括去质子引发的卤素迁移和位点区分卤素-金属置换,展示了在类似 1-(苄氧基)-2,3,4-三氟苯的化合物中进行各种化学操作的潜力 (Heiss & Schlosser, 2003)。
醇的苄基化
2-苄氧基-1-甲基吡啶鎓三氟甲磺酸盐,一种与 1-(苄氧基)-2,3,4-三氟苯相关的化合物,用于将醇转化为苄基醚,表明在苄基化反应中具有潜在应用 (Poon & Dudley, 2006)。
二聚体形成研究
对 1,3,5-三氟苯(一种类似化合物)的研究揭示了其液体形式中独特的短程局部顺序,涉及二聚体形成。这一见解可以指导对类似 1-(苄氧基)-2,3,4-三氟苯的化合物中分子相互作用的理解 (Cabaço 等,1996)。
二氢苯并呋喃的合成
已经开发出一种制备与 1-(苄氧基)-2,3,4-三氟苯结构相关的外消旋 1-苄氧基-2-环氧甲基苯的全新方法。这种方法对于合成对映体富集的二氢苯并呋喃至关重要,表明在创建复杂有机结构方面具有潜力 (Bhoga, 2005)。
光催化苄基氟化
对苄基化合物的研究表明,1-(苄氧基)-2,3,4-三氟苯可用于光催化氟化反应。该过程无金属、温和且成本效益高 (Bloom 等,2014)。
有机中间体的合成
1,3,5-三叔丁氧羰基氨基苄氧基苯的合成,一种类似于 1-(苄氧基)-2,3,4-三氟苯的化合物,突出了其在有机合成中作为重要中间体的作用,可用于制药和杀虫剂制备 (We, 2015)。
属性
IUPAC Name |
1,2,3-trifluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEWMCPZCWGCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
